REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][C:4](=O)[CH2:3]1.[ClH:10].[NH2:11]O>[Ni].CO>[ClH:10].[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][CH2:5][CH:4]([NH2:11])[CH2:3]1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
3.48 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CCC1)=O)C
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CUSTOM
|
Details
|
(60° C.)
|
Type
|
CUSTOM
|
Details
|
for 12 h
|
Duration
|
12 h
|
Type
|
FILTRATION
|
Details
|
After that time, the solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1(CC(CCC1)N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |